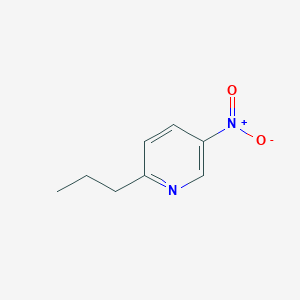
Pyridine, 5-nitro-2-propyl-
概要
説明
Pyridine, 5-nitro-2-propyl-: is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₄N Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 5-nitro-2-propyl- typically involves nitration and alkylation reactions. One common method is the nitration of pyridine using dinitrogen pentoxide (N₂O₅) in an organic solvent, which produces the N-nitropyridinium ion. This intermediate can then be reacted with sulfur dioxide (SO₂) and hydrogen sulfite (HSO₃⁻) in water to yield 3-nitropyridine . Subsequent alkylation with propyl halides under basic conditions can introduce the propyl group at the 2-position of the pyridine ring .
Industrial Production Methods: Industrial production of Pyridine, 5-nitro-2-propyl- often involves large-scale nitration and alkylation processes. These methods are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product .
化学反応の分析
Types of Reactions: Pyridine, 5-nitro-2-propyl- undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Ammonia (NH₃), amines
Reduction: Tin(II) chloride (SnCl₂), hydrochloric acid (HCl)
Major Products:
Reduction: Amino derivatives of pyridine
Substitution: Various substituted pyridine derivatives
科学的研究の応用
Pyridine, 5-nitro-2-propyl- has several scientific research applications:
作用機序
The mechanism of action of Pyridine, 5-nitro-2-propyl- involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The propyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the body .
類似化合物との比較
3-Nitropyridine: Similar in structure but lacks the propyl group.
4-Nitropyridine: Another nitro-substituted pyridine with different substitution patterns and reactivity.
2-Propylpyridine: Lacks the nitro group, resulting in different chemical and biological properties.
Uniqueness: Pyridine, 5-nitro-2-propyl- is unique due to the combined presence of both the nitro and propyl groups, which confer distinct chemical reactivity and biological activity. The nitro group enhances its potential for reduction and substitution reactions, while the propyl group increases its lipophilicity and membrane permeability .
特性
IUPAC Name |
5-nitro-2-propylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-3-7-4-5-8(6-9-7)10(11)12/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBQOPXFQBEXDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














